molecular formula C6H6N4S5 B15166736 2,2'-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) CAS No. 184642-13-5

2,2'-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)

Cat. No.: B15166736
CAS No.: 184642-13-5
M. Wt: 294.5 g/mol
InChI Key: UKTHVDDYLAFMAQ-UHFFFAOYSA-N
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Description

2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound that features a unique structure with multiple sulfur atoms and thiadiazole rings. This compound is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the cyclization and coupling reactions of precursor molecules. One common method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trisulfane linkage to simpler sulfide or thiol groups.

    Substitution: The thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings.

Scientific Research Applications

2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms and thiadiazole rings enable it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its trisulfane linkage and dual thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

CAS No.

184642-13-5

Molecular Formula

C6H6N4S5

Molecular Weight

294.5 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)trisulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C6H6N4S5/c1-3-7-9-5(11-3)13-15-14-6-10-8-4(2)12-6/h1-2H3

InChI Key

UKTHVDDYLAFMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SSSC2=NN=C(S2)C

Origin of Product

United States

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